
3-(2-Fluorophenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related azetidine compounds has been reported in the literature. For instance, the synthesis of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, a compound with a structure that shares some similarity to the target molecule , was achieved through nucleophilic aromatic nitro-to-fluoro substitution. This process involved conventional heating or microwave activation, indicating that the synthesis of azetidine derivatives can be optimized for efficiency . Another study reported the synthesis of a series of novel azetidin-2-ones, where the structures were confirmed using various spectral techniques, and the reactions were monitored by analytical thin-layer chromatography . These methods could potentially be applied to the synthesis of 3-(2-Fluorophenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one, suggesting that a similar approach involving careful monitoring and spectral confirmation could be used.
Molecular Structure Analysis
The molecular structure of azetidine derivatives is crucial for their biological activity. In the case of the compounds synthesized in the studies, spectral techniques such as IR, Mass, and 1H-NMR were used to confirm the structures . These techniques could also be applied to analyze the molecular structure of this compound, ensuring the correct formation of the target compound and the integrity of its molecular framework.
Chemical Reactions Analysis
The chemical reactivity of azetidine derivatives is influenced by their molecular structure. The study involving the synthesis of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine demonstrated that the compound could be radiolabeled, suggesting that azetidine derivatives can participate in further chemical reactions post-synthesis . This implies that this compound could also be modified or tagged for various applications, depending on the functional groups present in its structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidine derivatives are not directly discussed in the provided papers. However, the use of spectral techniques for structure confirmation and the successful docking into the active site of an enzyme, as mentioned in the second study, suggest that these compounds have specific physical and chemical characteristics that enable them to interact with biological targets . The physical properties such as solubility, melting point, and stability of this compound would need to be determined experimentally, while its chemical properties could be inferred from reactivity patterns observed in similar compounds.
Wissenschaftliche Forschungsanwendungen
Medical Imaging Applications
One notable application of related fluorinated compounds is in the development of positron emission tomography (PET) ligands for imaging central nicotinic acetylcholine receptors (nAChRs). For instance, the synthesis and evaluation of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, a potent and selective ligand for nAChRs, highlight its promising properties for PET imaging. This compound, due to its high affinity and selectivity, enables the detailed study of nAChRs in the brain, contributing to our understanding of various neurological disorders (Dollé et al., 1998).
Anticancer Applications
Fluorinated coumarin-pyrimidine hybrids have been synthesized and demonstrated potent anticancer activity against human cancer cell lines, including lung carcinoma (A-549) and mammary gland adenocarcinoma (MDA-MB-231). These compounds exhibit significant cytotoxicity, with some showing greater potency than the standard drug Cisplatin. Their mechanism includes DNA cleavage, suggesting a potential pathway for cancer cell inhibition (Hosamani et al., 2015).
Antibacterial and Antifungal Applications
The synthesis of new thienopyridopyrimidine derivatives has demonstrated fungicidal activities, offering a new avenue for addressing plant diseases caused by pathogens like Rhizoctonia solani and Botrytis cinerea. These compounds open up possibilities for developing novel agrochemical agents to protect crops against fungal infections (Liu & He, 2012).
Eigenschaften
IUPAC Name |
3-(2-fluorophenyl)-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O/c17-14-5-2-1-4-12(14)6-7-15(22)21-10-13(11-21)20-16-18-8-3-9-19-16/h1-5,8-9,13H,6-7,10-11H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTIZIDKLASCLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC=CC=C2F)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Benzo[d]thiazol-2-ylthio)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B3013010.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B3013013.png)
![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B3013014.png)

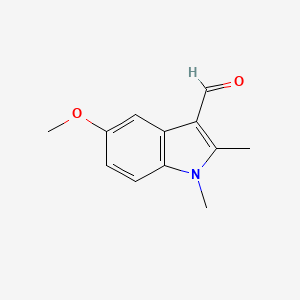
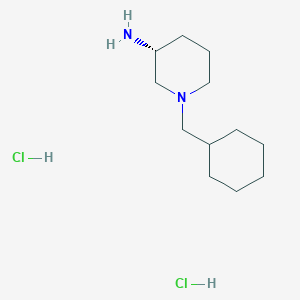
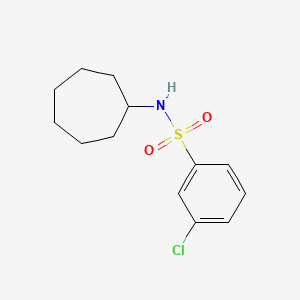
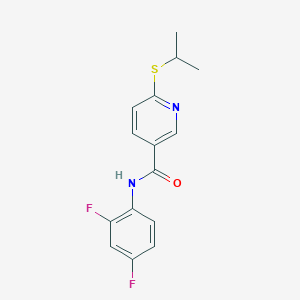
![2-nitro-N-[4-[(2-nitrobenzoyl)amino]butyl]benzamide](/img/structure/B3013024.png)
![N-(4-chlorophenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3013026.png)
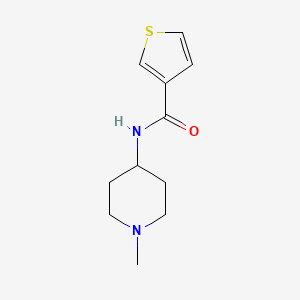
![[2-methoxy-5-(piperidylsulfonyl)phenyl]-N-(2-pyridyl)carboxamide](/img/structure/B3013029.png)

![N-(4-isopropylphenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B3013033.png)